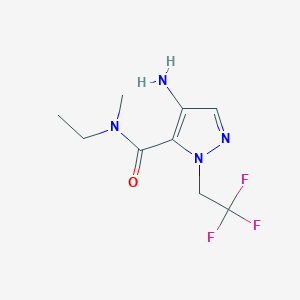

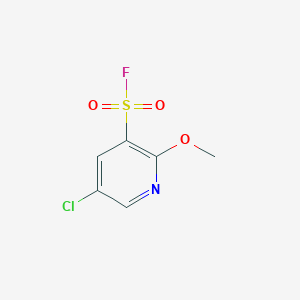

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, also known as CMPSF, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. This compound is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in many biological processes. In

Aplicaciones Científicas De Investigación

Fluoropyridine-based Reagents for Peptide and Protein Labeling

A study detailed the design, synthesis, and application of a fluoropyridine-based maleimide reagent, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME), for the prosthetic labeling of peptides and proteins. This reagent facilitates the selective conjugation with thiol groups, such as those in cysteine residues, highlighting the compound's utility in developing radiopharmaceuticals for Positron Emission Tomography (PET) imaging (de Bruin et al., 2005).

Synthesis of Enaminyl Sulfonyl Fluoride

Research introduced (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) as a new sulfonyl fluoride reagent for constructing enaminyl sulfonyl fluoride (N-ESF). This development provides an atom-economical approach to diverse N-ESF compounds, producing methanol as the only byproduct under environmentally benign conditions, emphasizing the importance of sulfonyl fluoride compounds in synthetic chemistry (Liu et al., 2023).

Fluorination of Sulfides and Heterocyclic Compounds

A review summarized recent advances in fluoride ion-mediated anodic methoxylation of fluoroalkyl sulfides and sulfur-containing five-membered heterocyclic compounds. This method demonstrates the potential of using fluoride ions as mediators in organic electrosynthesis, showcasing the compound's role in facilitating novel fluorination reactions (Fuchigami & Inagi, 2020).

Electrochemical Oxidative Coupling

Another significant application involves the electrochemical oxidative coupling of thiols and potassium fluoride to prepare sulfonyl fluorides. This process highlights an eco-friendly and efficient method to access sulfonyl fluoride motifs, crucial for sulfur(VI) fluoride exchange-based "click chemistry" and other applications. This method's mild conditions and broad substrate scope make it a valuable addition to synthetic chemistry tools (Laudadio et al., 2019).

Propiedades

IUPAC Name |

5-chloro-2-methoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCUXFVYGXDOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)

![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)

![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)